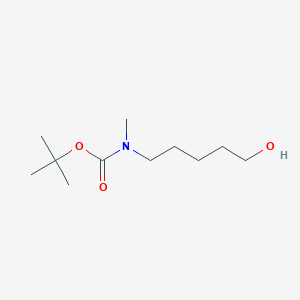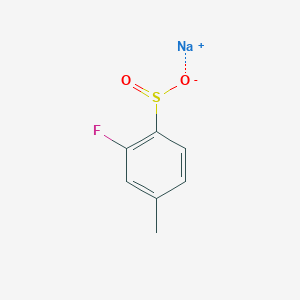
3,5-dibromothiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HBr2ClO2S2 and a molecular weight of 340.44 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a sulfonyl chloride group attached to the thiophene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 3,5-dibromothiophene-2-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the direct bromination of thiophene using bromine in acetic acid or chloroform to produce 3,5-dibromothiophene . This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .
Análisis De Reacciones Químicas
3,5-dibromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiophene derivatives.
Aplicaciones Científicas De Investigación
3,5-dibromothiophene-2-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Biological Studies: The compound is employed in the modification of biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 3,5-dibromothiophene-2-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The bromine atoms also provide sites for further functionalization through substitution or coupling reactions .
Comparación Con Compuestos Similares
3,5-dibromothiophene-2-sulfonyl chloride can be compared with other thiophene derivatives, such as:
2,5-dibromothiophene: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
3-bromothiophene-2-sulfonyl chloride: Contains only one bromine atom, resulting in different reactivity and applications.
Thiophene-2-sulfonyl chloride: Does not have bromine atoms, limiting its use in certain coupling reactions.
The unique combination of bromine atoms and a sulfonyl chloride group in this compound makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
319002-87-4 |
|---|---|
Fórmula molecular |
C4HBr2ClO2S2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3,5-dibromothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H |
Clave InChI |
KSZCHVMDIOJIEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)S(=O)(=O)Cl)Br |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




